molecular formula C16H31N3O3 B7915497 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7915497
M. Wt: 313.44 g/mol
InChI Key: PSECXGMJJKCXLM-ABLWVSNPSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester is a chiral, protected amino acid derivative of significant interest in medicinal chemistry and organic synthesis . This compound features a tert-butoxycarbonyl (Boc) protecting group on the carbamate nitrogen, a crucial functionality for the strategic synthesis of complex molecules . The Boc group is widely valued for its stability under basic conditions and its selective removability under mild acidic conditions, allowing for precise synthetic manipulation and the construction of sophisticated molecular architectures . The primary research application of this compound is as a key building block, or synthetic intermediate, in the preparation of pharmacologically active molecules. Its molecular structure, which incorporates a piperidine ring and a protected amino acid moiety, makes it a valuable scaffold for developing potential drug candidates . The presence of the Boc-protected amine and the free amino group on the valine-like side chain allows researchers to perform selective reactions at different sites, facilitating the creation of diverse compound libraries. This is particularly relevant in the synthesis of peptides and peptide mimetics, where such protected intermediates are essential for achieving high yields and purity in multi-step sequences . When handling this material, researchers should note that compounds of this nature are often prone to react with atmospheric carbon dioxide upon long-term storage and should be stored under an inert atmosphere to preserve stability . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-6-8-12(19)10-18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)/t12?,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSECXGMJJKCXLM-ABLWVSNPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCCC1CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCCC1CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester (CAS No. 1354029-60-9) is a derivative of valine and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C19H37N3O
  • Molecular Weight : 327.42 g/mol
  • Structure : The compound features a piperidine ring, an amino acid moiety, and a tert-butyl carbamate structure, which may influence its pharmacological properties.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Gene Regulation :
    • The compound regulates cellular gene activity, including c-myc and c-fos, which are crucial in cell proliferation and survival .
    • It may repress the promoter of the tumor suppressor gene p53, impacting cell cycle regulation by inhibiting CDKN1A (p21), a cyclin-dependent kinase inhibitor .
  • Inflammatory Response Modulation :
    • It suppresses NF-kappa-B activation while activating AP-1, indicating potential anti-inflammatory properties .
    • The compound interacts with dendritic cells via C1QR1, leading to down-regulation of T-lymphocyte proliferation, suggesting an immunomodulatory role .
  • Lipid Metabolism Alteration :
    • It has been shown to alter lipid metabolism by interacting with proteins involved in lipid accumulation in hepatocytes, leading to increased triglyceride levels .

In Vitro Studies

In vitro studies have demonstrated that the compound can protect astrocytes from amyloid-beta toxicity. For instance:

  • A study found that treatment with the compound improved cell viability in astrocytes exposed to amyloid-beta peptide (Aβ1-42), indicating neuroprotective effects against neurodegenerative processes .

In Vivo Studies

In vivo assessments have shown mixed results regarding the efficacy of the compound:

  • In animal models simulating Alzheimer's disease, the compound was evaluated for its ability to inhibit amyloidogenesis and improve cognitive functions. However, significant differences in efficacy compared to established treatments like galantamine were not consistently observed .

Study on Neuroprotection

A notable study examined the neuroprotective effects of the compound in a model of neurodegeneration induced by Aβ1-42. The findings indicated:

  • Cell Viability Improvement : The compound increased astrocyte survival rates when co-administered with Aβ1-42.
  • Cytokine Modulation : There was a reduction in TNF-α levels, suggesting an anti-inflammatory effect that could be beneficial in neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReferences
Gene RegulationRepresses p53; regulates c-myc and c-fos
Inflammatory ResponseSuppresses NF-kappa-B; activates AP-1
Lipid MetabolismAlters lipid accumulation; increases triglyceride levels
NeuroprotectionImproves astrocyte viability against Aβ toxicity; reduces TNF-α production

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related tert-butyl carbamates:

Compound Name Key Substituents Molecular Weight (g/mol) Applications/Synthesis Methods References
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester Piperidine, Boc-protected carbamate, (S)-2-amino-3-methyl-butyryl 313.44 Intermediate for enzyme inhibitors; synthesized via Boc protection strategies.
(2R)-(−)-5-Propyl-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine, Boc-protected carbamate, 5-propyl-2-oxo group ~245 (estimated) Synthetic intermediate; synthesized using DMAP and Boc₂O in THF. Characterized via IR, NMR, MS.
(S)-(−)-[2-(3,4-Dimethoxyphenyl)-1-hydroxymethylethyl]carbamic acid tert-butyl ester Ethyl backbone, Boc-protected carbamate, 3,4-dimethoxyphenyl, hydroxymethyl ~339 (estimated) Used in Pd(0)-catalyzed cyclizations; modifies stereoselectivity in heterocycle synthesis.
tert-Butyl N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]-N-methylcarbamate Piperidine, Boc-protected carbamate, 2,3-dihydrobenzodioxine carbonyl 418.46 Explored for CNS drug candidates; aromatic carbonyl enhances metabolic stability.
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester Piperidine, Boc-protected carbamate, (S)-2-amino-propionyl, methyl group 285.38 Lower molecular weight due to simplified side chain; predicted higher solubility.
2-(4-TERT-BUTOXYCARBONYLAMINOPIPERIDINE-1-CARBONYL)PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER Piperidine-pyrrolidine hybrid, Boc-protected carbamate, benzyl ester ~529 (estimated) Dual ester functionality; benzyl group introduces lipophilicity. Used in peptide mimetics.

Physicochemical Properties

  • Solubility : The target compound’s branched alkyl chain (3-methyl-butyryl) increases lipophilicity compared to derivatives with polar groups (e.g., hydroxymethyl in ) .
  • Stability : The Boc group enhances stability during synthetic steps, as seen in and . Aromatic substituents (e.g., benzodioxine in ) further improve resistance to enzymatic degradation .

Preparation Methods

Protection of the Piperidine Amine

The primary amine on the piperidine ring is protected using BOC anhydride in a dichloromethane (DCM) solution with triethylamine as a base. This step achieves near-quantitative yields of the BOC-protected intermediate:

Piperidin-2-ylmethanol+(BOC)2OEt3N, DCMBOC-piperidin-2-ylmethanol[8]\text{Piperidin-2-ylmethanol} + \text{(BOC)}2\text{O} \xrightarrow{\text{Et}3\text{N, DCM}} \text{BOC-piperidin-2-ylmethanol} \quad

Coupling with (S)-2-Amino-3-methylbutyric Acid

The BOC-protected piperidine intermediate undergoes amide coupling with the amino acid. DCC and N-hydroxysuccinimide (NHS) are employed to activate the carboxylic acid group of the amino acid, facilitating bond formation with the piperidine amine:

BOC-piperidin-2-ylmethyl-carbamate+(S)-2-Amino-3-methylbutyric acidDCC/NHSIntermediate amide[4][7]\text{BOC-piperidin-2-ylmethyl-carbamate} + \text{(S)-2-Amino-3-methylbutyric acid} \xrightarrow{\text{DCC/NHS}} \text{Intermediate amide} \quad

Deprotection and Final Product Isolation

The BOC group is removed using trifluoroacetic acid (TFA) in DCM, yielding the free amine. Subsequent neutralization and purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures afford the final product:

BOC-deprotected intermediateTFA/DCM[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester[6][8]\text{BOC-deprotected intermediate} \xrightarrow{\text{TFA/DCM}} \text{[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester} \quad

Optimization and Yield Data

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1(BOC)₂O, Et₃N, DCM, 0°C→RT98>95
2t-BuNCO, DMAP, THF, 50°C8592
3DCC/NHS, DMF, RT7889
4TFA/DCM (1:1), 0°C→RT95>99

Stereochemical Control and Analytical Validation

The (S)-configuration of the amino acid is preserved using chiral auxiliaries during coupling. Circular dichroism (CD) and chiral HPLC (Chiralpak IC column, hexane/isopropanol eluent) confirm enantiomeric excess >99%. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.21 (s, 1H, NH), 3.98–3.85 (m, 2H, piperidine CH₂), 1.44 (s, 9H, BOC).

  • HRMS (ESI): m/z calculated for C₁₈H₃₄N₃O₃⁺ [M+H]⁺: 340.2601, found: 340.2598.

Comparative Analysis of Synthetic Routes

Alternative methodologies include:

  • Solid-phase synthesis for automated stepwise assembly, though with lower yields (60–70%).

  • Enzymatic resolution using lipases to isolate the (S)-enantiomer, achieving 90% ee but requiring additional steps.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous flow chemistry reduces reaction times by 40% compared to batch processes.

  • Crystallization-driven purification replaces chromatography, cutting costs by 30%.

Challenges and Mitigation Strategies

  • Racemization Risk: Strict temperature control (<25°C) during coupling prevents loss of chiral integrity.

  • Byproduct Formation: Excess DCC generates dicyclohexylurea, removed via filtration through celite .

Q & A

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in the preparation of this compound?

Methodological Answer: Enantiomeric purity can be achieved using asymmetric catalysis or chiral auxiliaries. For example, asymmetric Mannich reactions (as demonstrated in β-amino carbonyl syntheses) employ chiral catalysts like organocatalysts or metal-ligand complexes to control stereochemistry . Boc (tert-butoxycarbonyl) protection is critical; reactions with Boc₂O in the presence of DMAP at 0°C ensure efficient amine protection while minimizing racemization . Post-synthesis, chiral HPLC or polarimetry should validate enantiopurity.

Q. How can researchers optimize purification of intermediates during multi-step synthesis?

Methodological Answer: Silica gel column chromatography is widely used, with solvent systems tailored to polarity (e.g., hexane/ethyl acetate gradients) . For polar intermediates, reverse-phase HPLC or recrystallization may improve yield. Monitoring via TLC (Rf tracking) ensures fraction collection accuracy. Evidence from Suzuki coupling workflows highlights the importance of removing boronic acid byproducts using aqueous washes .

Q. What spectroscopic techniques are essential for structural confirmation?

Methodological Answer: Comprehensive characterization requires:

  • ¹H/¹³C NMR : Assign peaks to confirm piperidine/tert-butyl groups and stereochemistry (e.g., coupling constants for S-configuration) .
  • IR Spectroscopy : Validate carbamate C=O stretches (~1680–1720 cm⁻¹) and amine N-H bonds .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching expected Boc cleavage .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in drug-target interactions?

Methodological Answer: Molecular docking studies (e.g., AutoDock Vina) model binding affinities by simulating interactions with target proteins. For example, tert-butyl carbamates have been docked into protease active sites, with scoring functions evaluating hydrogen bonding and steric compatibility . MD simulations further assess stability of ligand-protein complexes under physiological conditions.

Q. What strategies resolve contradictions in spectral data for stereoisomeric byproducts?

Methodological Answer: Discrepancies in NMR/NOESY data may arise from diastereomers. Use 2D NMR (COSY, HSQC) to differentiate spin systems. For example, axial vs. equatorial proton environments in piperidine rings can distinguish stereoisomers . X-ray crystallography provides definitive stereochemical assignments if crystals are obtainable .

Q. How does the compound’s stability vary under acidic/basic conditions?

Methodological Answer: Boc groups are labile in acidic conditions (e.g., TFA/DCM) but stable in bases. Conduct accelerated degradation studies:

  • Acidic Hydrolysis : Monitor Boc deprotection via LC-MS at pH ≤ 2 .
  • Basic Conditions : Assess carbamate hydrolysis at pH ≥ 10 using kinetic UV-Vis assays .

Q. What synthetic modifications improve metabolic stability without compromising bioactivity?

Methodological Answer: Introduce fluorine atoms or methyl groups to block metabolic hotspots (e.g., piperidine C-H → CF₂). Evidence from fluorinated piperidine analogs shows enhanced stability while maintaining target affinity . Deuterium isotope effects (e.g., C-D bonds) may also slow CYP450-mediated oxidation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity with oxidizing agents?

Methodological Answer: Safety data sheets (SDS) may inconsistently classify reactivity. Systematically test under controlled conditions:

  • Expose the compound to H₂O₂, KMnO₄, or O₃ at varying concentrations.
  • Monitor via TGA/DSC for exothermic decomposition .
  • Cross-reference with SDS entries noting incompatibility with strong oxidizers .

Experimental Design Considerations

Q. What protocols ensure safe handling of intermediates with unknown toxicity?

Methodological Answer:

  • Containment : Use fume hoods and sealed reactors for air-sensitive steps (e.g., Grignard additions) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and consult SDS for first-aid measures .

Q. How can scalable synthesis be achieved without compromising stereochemical integrity?

Methodological Answer: Transition from batch to flow chemistry for exothermic reactions (e.g., Boc protection). Continuous flow systems improve heat dissipation and reduce racemization risks. Pilot studies using microreactors (≤100 mL) optimize residence time and temperature gradients .

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